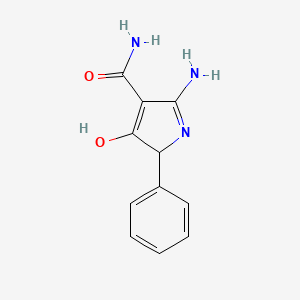

2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide

Description

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

5-amino-3-hydroxy-2-phenyl-2H-pyrrole-4-carboxamide |

InChI |

InChI=1S/C11H11N3O2/c12-10-7(11(13)16)9(15)8(14-10)6-4-2-1-3-5-6/h1-5,8,15H,(H2,12,14)(H2,13,16) |

InChI Key |

DSIWIUNCOQSZRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=N2)N)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Glycine-Derived Enamino Amides

One of the most common synthetic strategies involves the cyclization of enamino amides derived from glycine. This method exploits the nucleophilic amino group and electrophilic carbonyl functionalities to form the pyrrole ring system. The general approach includes:

- Starting from α-amino ynones or glycine-derived enamino amides as precursors.

- Cyclization under controlled conditions to form the 4,5-dihydro-1H-pyrrole ring.

- Introduction of the phenyl substituent at position 5 via appropriate aromatic ketone or aldehyde derivatives.

This method benefits from relatively mild reaction conditions and good yields, making it suitable for both laboratory-scale and industrial synthesis.

Three-Component Reactions

Another efficient approach involves three-component reactions combining:

- 2,3-Diketo esters,

- Amines,

- Ketones.

These components undergo a multi-step condensation and cyclization sequence, forming the pyrrole core with the desired substitution pattern. This method allows for structural diversity by varying the amine and ketone components, facilitating the synthesis of analogues for research and development.

Reaction Conditions and Optimization

Temperature and Solvent Effects

- Cyclization reactions are often conducted at reflux temperatures or slightly elevated temperatures (70–80 °C) to promote ring closure without decomposition.

- Solvents such as ethanol, acetonitrile, DMF, or mixtures thereof are commonly used to dissolve reactants and facilitate reaction kinetics.

- The choice of solvent influences reaction rate, yield, and purity.

Catalysts and Reagents

- Acidic or basic catalysts may be employed to enhance cyclization efficiency.

- Triethylamine (Et3N) is commonly used as a base to neutralize acidic by-products.

- Oxidizing or reducing agents can be applied post-synthesis for functional group modifications, such as potassium permanganate for oxidation or sodium borohydride for reduction.

Purification Techniques

- Crystallization from appropriate solvents (e.g., isopropyl ether) is used to isolate the product.

- Column chromatography on silica gel with ethyl acetate/hexane mixtures is standard for purification.

- Washing organic extracts with aqueous ammonium hydroxide or sodium hydroxide solutions helps remove impurities.

Industrial Synthesis Considerations

- Scale-up involves continuous flow reactors to improve reaction control and throughput.

- Automated synthesis systems optimize reagent addition, temperature control, and purification steps.

- Emphasis on cost reduction and environmental safety leads to solvent recycling and minimized waste generation.

Data Table Summarizing Key Preparation Parameters

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Cyclization of Glycine-Derived Enamino Amides | α-Amino ynones, glycine derivatives | Reflux in ethanol or acetonitrile, 70–80 °C | 70–90 | Crystallization, column chromatography | Mild conditions, good selectivity |

| Three-Component Reaction | 2,3-Diketo esters, amines, ketones | Reflux, polar solvents | 65–85 | Column chromatography | Allows structural diversity |

| Cyclocondensation (Vilsmeier-Haack) | Hydrazine derivatives, ketones | 70–80 °C, DMF, phosphoryl chloride | >85 | Column chromatography | Requires precise stoichiometry |

| Industrial Continuous Flow | Same as above | Optimized temperature and flow rates | >85 | Automated purification | Scalable, cost-effective |

Research Discoveries and Structural Analysis

- Single-crystal X-ray diffraction (SC-XRD) has been used on related pyrrole-carboxamide derivatives to confirm stereochemistry and ring conformation, providing bond length precision within 0.003–0.005 Å.

- Quantum chemical calculations support mechanistic understanding of cyclization steps and help optimize reaction pathways.

- Modifications of the core structure through oxidation, reduction, and substitution reactions expand the compound's utility in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs differ in substituents at positions 1, 2, and 5 of the pyrrole core, which significantly influence their physicochemical and biological properties:

- Substituent Impact :

- Electron-withdrawing groups (e.g., Br, Cl in IIb/IIg) enhance radical-binding and cytotoxicity, likely due to increased electrophilicity .

- Heterocyclic moieties (e.g., thiazole in 4b) improve binding to viral proteases like SARS-CoV-2 M<sup>pro</sup> via π-π stacking and hydrogen bonding .

- Fluorinated groups (e.g., CF3 in 10j) boost antimalarial potency by enhancing metabolic stability .

Physicochemical Properties

Comparative data for selected analogs:

<sup>a</sup> Predicted using fragment-based methods.

Biological Activity

2-Amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C₁₁H₁₁N₃O₂), has been studied for various pharmacological properties, including antidiabetic and antimicrobial effects.

The molecular formula of this compound is C₁₁H₁₁N₃O₂, with a molecular weight of approximately 217.22 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of pyrrole derivatives, including this compound. A related study on similar compounds demonstrated significant aldose reductase (AR) inhibitory activity, which is crucial in managing diabetic complications. The insulin-mimetic activity was evaluated through in vitro assays that measured free fatty acid release from isolated rat adipocytes treated with epinephrine. The results indicated that several synthesized complexes exhibited higher insulin-mimetic activities compared to standard controls .

Antimicrobial Activity

Pyrrole derivatives have also shown promising antimicrobial properties. A study indicated that certain pyrrole-based compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 3.12 μg/mL, indicating potent antibacterial activity .

Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A study focused on synthesizing various pyrrole derivatives, including the target compound, evaluated their biological activities against different pathogens. The findings revealed that the synthesized compounds not only inhibited bacterial growth but also showed potential as lead compounds for developing new antibiotics .

Case Study 2: Insulin-Mimetic Activity Assessment

In another investigation, the insulin-mimetic properties of pyrrole derivatives were assessed using isolated adipocytes. The study highlighted that specific structural features in the pyrrole framework significantly enhanced the insulin-mimetic activity, suggesting that modifications to the basic structure could yield more potent antidiabetic agents .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrrole-carboxamide derivatives often employs Vilsmeier-Haack reactions or cyclocondensation of hydrazine derivatives with ketones. For example, analogous compounds (e.g., 5-chloro-3-methyl-1-aryl-pyrazole derivatives) are synthesized via Vilsmeier-Haack protocols using phosphoryl chloride and dimethylformamide under reflux . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to ketone), temperature (70–80°C), and solvent polarity (acetonitrile or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound with >85% purity.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodological Answer : SC-XRD analysis, as demonstrated for related pyrrolo-pyrimidine derivatives, provides bond-length precision (mean C–C: 0.003–0.005 Å) and confirms stereochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.661 Å, b = 12.422 Å, c = 14.007 Å (α = 72.11°, β = 82.70°, γ = 70.18°) refine structural models to R = 0.054 and wR = 0.182 . Key steps include:

- Crystal growth via slow evaporation (ethanol/water).

- Data collection on a Bruker APEXII CCD diffractometer (Mo-Kα radiation).

- Disorder modeling for flexible substituents (e.g., dipentylamino groups).

Advanced Research Questions

Q. What computational strategies validate the electronic properties of this compound for drug-design applications?

- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For analogs like 5-(4-fluorophenyl)pyridine-3-carboxamide, HOMO energies (−6.2 eV) correlate with nucleophilic reactivity, while LUMO energies (−1.8 eV) suggest electrophilic susceptibility . Molecular docking (AutoDock Vina) against targets (e.g., kinases) requires parameterization of the carboxamide moiety’s hydrogen-bonding capacity.

Q. How can conflicting bioactivity data across studies be reconciled?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., µM vs. nM ranges) often arise from assay variability. For instance, fluorophenyl-pyrrole carboxamides show divergent inhibition of COX-2 depending on:

- Assay type (cell-free vs. cell-based).

- Substrate concentration (10–100 µM ATP in kinase assays).

- Solubility limits (use of DMSO >1% may artifactually suppress activity) .

- Resolution Strategy :

- Standardize protocols (e.g., NIH/NCATS guidelines).

- Validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis of dihydro-pyrrole derivatives requires chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen). For example, (4aR)-configured analogs achieve >95% ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol) . Scale-up risks include:

- Racemization during crystallization (mitigated by low-temperature recrystallization).

- Column fouling in continuous-flow systems (use of immobilized enzymes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.